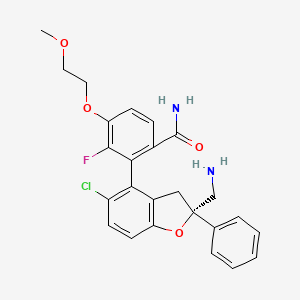
YAP-TEAD inhibitor 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YAP-TEAD inhibitor 6 is a small molecule compound that targets the interaction between Yes-associated protein (YAP) and TEA domain (TEAD) transcription factors. This interaction is a crucial component of the Hippo signaling pathway, which regulates cell growth, proliferation, and apoptosis. Dysregulation of this pathway is often observed in various cancers, making YAP-TEAD inhibitors promising candidates for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of YAP-TEAD inhibitor 6 typically involves a series of organic reactions, including condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
YAP-TEAD inhibitor 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications that enhance its pharmacological properties. These derivatives are often tested for their efficacy in disrupting the YAP-TEAD interaction and inhibiting cancer cell proliferation .
Wissenschaftliche Forschungsanwendungen
YAP-TEAD inhibitor 6 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Hippo signaling pathway and its role in cell growth and proliferation
Biology: Investigated for its effects on cellular processes such as apoptosis, migration, and differentiation
Medicine: Explored as a potential therapeutic agent for various cancers, including mesothelioma, breast cancer, and head and neck squamous cell carcinoma
Industry: Utilized in drug development pipelines to create more effective cancer therapies
Wirkmechanismus
YAP-TEAD inhibitor 6 exerts its effects by disrupting the interaction between YAP and TEAD transcription factors. This interaction is essential for the transcriptional activity of YAP, which promotes the expression of genes involved in cell proliferation and survival. By inhibiting this interaction, this compound effectively downregulates YAP target gene expression, leading to reduced cancer cell proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETS-006: Another potent YAP-TEAD inhibitor with broad anti-tumor activity.
VT3989: A first-in-class YAP-TEAD inhibitor currently in clinical trials for advanced solid tumors.
JM7: A novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity.
Uniqueness
YAP-TEAD inhibitor 6 is unique in its ability to completely disrupt the YAP-TEAD interaction, resulting in a more profound downregulation of YAP target gene expression compared to other inhibitors. This makes it a highly potent and promising candidate for cancer therapy .
Eigenschaften
Molekularformel |
C25H24ClFN2O4 |
|---|---|
Molekulargewicht |
470.9 g/mol |
IUPAC-Name |
2-[(2S)-2-(aminomethyl)-5-chloro-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C25H24ClFN2O4/c1-31-11-12-32-20-9-7-16(24(29)30)22(23(20)27)21-17-13-25(14-28,15-5-3-2-4-6-15)33-19(17)10-8-18(21)26/h2-10H,11-14,28H2,1H3,(H2,29,30)/t25-/m1/s1 |
InChI-Schlüssel |
DMOHFURXRRTVGP-RUZDIDTESA-N |
Isomerische SMILES |
COCCOC1=C(C(=C(C=C1)C(=O)N)C2=C(C=CC3=C2C[C@@](O3)(CN)C4=CC=CC=C4)Cl)F |
Kanonische SMILES |
COCCOC1=C(C(=C(C=C1)C(=O)N)C2=C(C=CC3=C2CC(O3)(CN)C4=CC=CC=C4)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















